Ganciclovir-d5 - 1189966-73-1

Ganciclovir-d5

Catalog Number: EVT-1439755
CAS Number: 1189966-73-1
Molecular Formula: C9H13N5O4
Molecular Weight: 260.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganciclovir-d5 is intended for use as an internal standard for the quantification of ganciclovir by GC- or LC-MS. Ganciclovir is a synthetic analog of 2’-deoxy-guanosine that inhibits the replication of human cytomegalovirus (CMV) with an IC50 value of 0.01 μM. It is effective against strains of CMV from human, monkey, mouse, and guinea pig. Formulations containing ganciclovir have been used to treat or prevent CMV infections.
Overview

Ganciclovir-d5 is a deuterated analog of ganciclovir, an antiviral medication primarily utilized in the treatment of cytomegalovirus infections, particularly in immunocompromised patients such as those with acquired immunodeficiency syndrome. The incorporation of five deuterium atoms into the ganciclovir molecule enhances its pharmacokinetic properties, potentially improving its efficacy and safety profile. Ganciclovir-d5 serves as a valuable tool in both clinical and research settings, providing insights into the behavior of deuterated drugs and their metabolic pathways .

Source and Classification

Ganciclovir-d5 is classified as an antiviral agent and falls under the category of nucleoside analogs. It is synthesized from ganciclovir through various chemical methods that incorporate deuterium into the molecular structure. The compound is available for purchase from chemical suppliers and is utilized in both pharmaceutical applications and scientific research .

Synthesis Analysis

Methods

The synthesis of ganciclovir-d5 involves several key steps that ensure the effective incorporation of deuterium atoms. Common methods include:

  • Use of Deuterated Reagents: The synthesis typically employs high-purity deuterated reagents to facilitate the incorporation of deuterium into the ganciclovir structure.
  • Catalytic Reactions: Catalysts are often used to optimize reaction conditions, which may include specific temperature and pressure settings to enhance yield and purity.
  • Synthetic Routes: Various synthetic pathways can be employed, including substitution reactions where deuterium replaces hydrogen atoms in the original ganciclovir molecule .

Technical Details

Molecular Structure Analysis

Structure

Ganciclovir-d5 has a molecular formula of C9H13N5O4C_9H_{13}N_5O_4 and a molar mass of approximately 255.23 g/mol. The presence of five deuterium atoms modifies its physical properties compared to non-deuterated ganciclovir. The molecular structure includes a purine base, which is critical for its mechanism of action as an antiviral agent .

Data

  • CAS Number: 1189966-73-1
  • Melting Point: Greater than 250 °C (decomposes)
  • Solubility: Slightly soluble in dimethyl sulfoxide and methanol
  • Appearance: Solid form, typically white to off-white in color
  • Storage Conditions: Recommended storage at -20 °C .
Chemical Reactions Analysis

Types of Reactions

Ganciclovir-d5 can participate in various chemical reactions, including:

  • Oxidation: Under specific conditions, it can be oxidized to form different oxidation products.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: Substitution reactions involving deuterium atoms can occur, impacting the compound's reactivity and stability.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical choices for reduction processes .
Mechanism of Action

Ganciclovir-d5 exerts its antiviral effects primarily by inhibiting viral DNA polymerase. The mechanism involves:

  1. Phosphorylation: Ganciclovir-d5 is phosphorylated by viral kinases to form ganciclovir triphosphate.
  2. Incorporation into Viral DNA: This triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA.
  3. Termination of Chain Elongation: The incorporation leads to premature termination of viral DNA chain elongation, effectively halting viral replication.

The presence of deuterium enhances the stability of ganciclovir-d5, potentially prolonging its antiviral activity compared to its non-deuterated counterpart .

Physical and Chemical Properties Analysis

Physical Properties

Ganciclovir-d5 is characterized by:

  • Appearance: White to off-white solid
  • Melting Point: Greater than 250 °C
  • Solubility: Slightly soluble in dimethyl sulfoxide and methanol, indicating limited aqueous solubility.

Chemical Properties

The chemical properties include:

  • Stability: Enhanced stability due to deuteration may lead to improved pharmacokinetics.
  • Reactivity: The presence of functional groups allows for various chemical reactions, including oxidation and reduction, which can be exploited in synthetic chemistry .
Applications

Scientific Uses

Ganciclovir-d5 has several significant applications:

  • Research Tool: It serves as a model compound in studies investigating the effects of deuterium on drug stability and reactivity.
  • Metabolic Studies: In biological research, it aids in understanding metabolic pathways related to antiviral drugs.
  • Clinical Applications: Ganciclovir-d5 is utilized in treating cytomegalovirus infections, particularly beneficial for immunocompromised patients due to its enhanced stability and reduced toxicity compared to standard ganciclovir .
Introduction to Ganciclovir-d5

Ganciclovir-d5 (CAS 1189966-73-1) is a deuterium-labeled analog of the antiviral drug ganciclovir, specifically engineered with five deuterium atoms replacing hydrogen atoms at the side-chain methylene groups. This strategic isotopic modification yields a molecular formula of C9H8D5N5O4 and a molecular weight of 260.26 g/mol, compared to 255.23 g/mol for unlabeled ganciclovir [5] [10]. As a stable isotope-labeled internal standard, it plays a pivotal role in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise measurement of ganciclovir and its prodrug valganciclovir in biological matrices [2] [9]. The compound's development reflects broader trends in pharmaceutical research, where deuterated analogs enhance the accuracy of pharmacokinetic studies and therapeutic drug monitoring (TDM) without altering the core pharmacological activity of the parent molecule [1] [5].

Structural and Functional Characterization of Deuterated Nucleoside Analogs

Ganciclovir-d5 retains the core chemical structure of ganciclovir—a synthetic guanosine analog featuring a hypoxanthine base linked to a modified sugar moiety. The deuterium atoms are incorporated at the 1,3-dihydroxy-2-propoxymethyl side chain (specifically at the -O-CH2- group), resulting in the formal name: 2-amino-9-((1,3-dihydroxy-1,1,2,3,3-pentadeuteriopropan-2-yloxy)methyl)-1,9-dihydro-6H-purin-6-one [5] [10]. This modification minimally impacts steric and electronic properties due to deuterium’s near-identical size and electronegativity to hydrogen. Consequently, Ganciclovir-d5 mirrors the antiviral mechanism of its parent compound: after intracellular phosphorylation, the triphosphate form competitively inhibits viral DNA polymerases and incorporates into nascent DNA, causing premature chain termination [8].

Table 1: Comparative Molecular Properties of Ganciclovir and Ganciclovir-d5

PropertyGanciclovirGanciclovir-d5
Molecular FormulaC9H13N5O4C9H8D5N5O4
Molecular Weight (g/mol)255.23260.26
CAS Number82410-32-01189966-73-1
Deuterium PositionsN/ASide-chain methylene
Primary Bioanalytical RoleAnalyteInternal Standard

Functionally, the deuterium labeling introduces a mass shift detectable by mass spectrometry while preserving chromatographic behavior similar to native ganciclovir. This allows Ganciclovir-d5 to serve as an ideal internal standard, correcting for variability during sample preparation and analysis [9]. The compound’s low protein binding (1–2%) and high aqueous solubility further align with ganciclovir’s pharmacokinetic profile, ensuring consistent co-elution and ionization efficiency in LC-MS/MS platforms [6] [8].

Role of Isotopic Labeling in Pharmaceutical Research

Deuterium labeling, exemplified by Ganciclovir-d5, addresses critical challenges in drug quantification and metabolism studies. The kinetic isotope effect (KIE)—strengthening of carbon-deuterium bonds compared to carbon-hydrogen bonds—can potentially reduce metabolic degradation rates, though this is less pronounced in Ganciclovir-d5 due to its side-chain modification site, which is not a primary metabolic hotspot [1] [5]. Its foremost application lies in analytical chemistry:

  • Internal Standardization: Ganciclovir-d5 is indispensable in LC-MS/MS assays for ganciclovir quantification. Its near-identical chemical properties ensure co-elution with the analyte, while the 5 Da mass difference enables unambiguous detection. For instance, transitions monitored at m/z 261.1 → 152 for Ganciclovir-d5 versus m/z 256.1 → 152 for ganciclovir provide specific quantification channels [9]. This minimizes matrix effects and recovery variations, yielding correlation coefficients (r) >0.99 in validated methods [6] [9].
  • Therapeutic Drug Monitoring (TDM): Ganciclovir exhibits high inter-individual pharmacokinetic variability in immunocompromised populations (e.g., transplant recipients). Ganciclovir-d5-enabled assays accurately measure trough levels (Cmin), critical for maintaining concentrations within putative therapeutic windows (e.g., 1–4 mg/L) to prevent CMV resistance or toxicity [6].
  • Pharmacokinetic Studies: As a tracer, Ganciclovir-d5 facilitates studies of ganciclovir’s bioavailability and metabolism. For example, assays using this internal standard revealed that valganciclovir (a prodrug) achieves ganciclovir bioavailability of 60–70%, far higher than oral ganciclovir’s 5–9% [9].

Table 2: Analytical Performance of LC-MS/MS Methods Using Ganciclovir-d5

ParameterPerformance MetricsSignificance
Quantification Range40–12,000 ng/mL (ganciclovir) [9]Covers subtherapeutic to toxic concentrations
Precision (CV%)≤6% (within-run and between-run) [6]Ensures reproducibility across clinical batches
Recovery Rate>90% [9]Minimizes matrix effect biases
LLOQ0.2 mg/L [6]Detects subtherapeutic concentrations

Historical Development and Evolution of Ganciclovir-d5

Ganciclovir-d5’s development is intertwined with the history of its parent drug. Ganciclovir (originally BW 759) emerged in the 1980s as the first effective therapy for cytomegalovirus (CMV) infections in immunocompromised patients, particularly those with AIDS. Its efficacy was so pronounced that placebo-controlled trials were deemed unethical, leading to initial regulatory challenges [3]. Compassionate use programs distributed ganciclovir freely for five years, highlighting its clinical urgency [3].

The advent of deuterated analogs became essential as therapeutic drug monitoring (TDM) gained prominence in the 2000s. Early methods for ganciclovir quantification relied on immunoassays or HPLC-UV, which lacked specificity and sensitivity. The need for robust TDM—especially in transplant patients with cystic fibrosis, who exhibit 50% higher weight-normalized clearance of ganciclovir—drove the synthesis of Ganciclovir-d5 [2] [5]. Toronto Research Chemicals (TRC) pioneered its commercial synthesis using glycerol-d5 as a cost-effective precursor, achieving deuterium incorporation rates >98% [5] [10]. This synthesis ensured minimal deuterium loss during manufacturing, making the compound suitable for high-precision assays.

Ganciclovir-d5’s evolution mirrors advances in mass spectrometry. Early LC-MS methods struggled with ganciclovir’s high polarity, leading to poor retention on reverse-phase columns. The adoption of hydrophilic interaction liquid chromatography (HILIC) coupled with Ganciclovir-d5 as an internal standard resolved this, enabling symmetrical peak shapes and run times under 4 minutes [9]. Today, this compound is integral to clinical protocols worldwide, optimizing ganciclovir dosing in dynamic patient populations.

Table 3: Key Milestones in Ganciclovir-d5 Development

EraDevelopmentImpact
1980sGanciclovir discovery and compassionate use [3]Established anti-CMV efficacy; bypassed ethical trial barriers
Early 2000sCommercial synthesis of Ganciclovir-d5 via glycerol-d5 [10]Enabled cost-effective, high-yield deuterium labeling
2010–PresentValidation in HILIC-MS/MS assays [9]Solved polarity-related retention issues; improved accuracy
2020sRole in TDM for personalized dosing [6]Supported dose individualization in high-variability populations

Properties

CAS Number

1189966-73-1

Product Name

Ganciclovir-d5

IUPAC Name

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one

Molecular Formula

C9H13N5O4

Molecular Weight

260.26 g/mol

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D

InChI Key

IRSCQMHQWWYFCW-QJWYSIDNSA-N

SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N

Synonyms

2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one; 2’-NDG-d5; 2’-Nor-2’-deoxyguanosine-d5; 9-(1,3-Dihydroxy-2-propoxymethyl)_x000B_guanine-d5; BW 759-d5; BW 759U-d5; BW-B 759U-d5; Biolf 62-d5; DHPG-d5; Denosine-d5; Gancycl

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.